N-(2,4-dimethoxyphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of the Pyrrolidine Moiety: This step may involve the reaction of the quinoline derivative with pyrrolidine under suitable conditions.
Acylation: The final step involves the acylation of the intermediate with 2,4-dimethoxyphenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid.
Uniqueness
N-(2,4-DIMETHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline and pyrrolidine derivatives.
Properties
Molecular Formula |
C24H25N3O5 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]acetamide |
InChI |
InChI=1S/C24H25N3O5/c1-31-16-9-10-19(21(13-16)32-2)25-22(28)15-27-20-8-4-3-7-17(20)18(14-23(27)29)24(30)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15H2,1-2H3,(H,25,28) |
InChI Key |
RUHCUUVRHKISQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCC4)OC |
Origin of Product |
United States |
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